molecular formula C24H24N2O3 B2833058 (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate CAS No. 866913-09-9

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate

Cat. No.: B2833058
CAS No.: 866913-09-9
M. Wt: 388.467
InChI Key: UCQDBJAVRDPJIH-NRFANRHFSA-N
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Description

(S)-Methyl 2-amino-4-oxo-4-(tritylamino)butanoate is a chiral amino acid derivative featuring a trityl (triphenylmethyl) group protecting the amino functionality and a methyl ester at the carboxyl terminus. Its molecular formula is C23H24N2O3, with a molecular weight of 376.45 g/mol. The compound is primarily utilized in peptide synthesis and medicinal chemistry as a protected intermediate, enabling selective reactivity at specific sites during multi-step reactions . The trityl group provides steric hindrance, shielding the amino group from undesired reactions, while the methyl ester offers a balance between stability and ease of hydrolysis under mild basic conditions.

Properties

IUPAC Name

methyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-29-23(28)21(25)17-22(27)26-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,25H2,1H3,(H,26,27)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQDBJAVRDPJIH-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of asparagine is protected using trityl chloride in the presence of a base such as pyridine. This reaction forms N-trityl-L-asparagine.

    Esterification: The carboxyl group of N-trityl-L-asparagine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of asparagine are reacted with trityl chloride in industrial reactors.

    Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid or other strong acids.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Hydrolysis: (S)-2-amino-4-oxo-4-(tritylamino)butanoic acid.

    Deprotection: (S)-methyl 2-amino-4-oxo-4-(amino)butanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The most closely related compound identified in the provided evidence is (R)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride (BD628515), which differs in three key aspects:

Ester Group : Replaces the methyl ester with a bulkier tert-butyl group.

Stereochemistry : Adopts the (R)-configuration instead of the (S)-form.

Counterion : Exists as a hydrochloride salt rather than a free base.

Comparative Analysis Table

Parameter (S)-Methyl 2-amino-4-oxo-4-(tritylamino)butanoate (R)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride
Molecular Formula C23H24N2O3 C27H31ClN2O3
Molecular Weight (g/mol) 376.45 475.00
Ester Group Methyl tert-Butyl
Protecting Group Trityl (C6H5)3C Trityl (C6H5)3C
Solubility Moderate in polar aprotic solvents (e.g., DMF) Lower solubility in water; enhanced in polar solvents due to HCl salt
Stability Hydrolyzes under mild basic conditions Resists hydrolysis except under strong acidic conditions
Applications Intermediate in peptide synthesis Stabilized intermediate for prolonged storage; used in acidic reaction environments
Stereochemical Impact (S)-configuration may influence biological activity (R)-configuration alters binding affinity in chiral environments
Commercial Availability Available in standard purity (≥97%) Offered as a specialty chemical (≥97%)

Key Differences and Implications

  • Ester Group: The methyl ester in the target compound facilitates easier deprotection compared to the tert-butyl variant, which requires harsh acidic conditions (e.g., trifluoroacetic acid) for cleavage. This makes the methyl derivative preferable for workflows requiring rapid turnover .
  • Hydrochloride Salt : The tert-butyl analog’s hydrochloride salt improves crystallinity and shelf stability, reducing hygroscopicity and simplifying handling .

Research Findings and Practical Considerations

  • Synthetic Utility : Both compounds are critical in solid-phase peptide synthesis (SPPS), where the trityl group enables orthogonal protection strategies.
  • Cost and Accessibility : The methyl ester is more cost-effective for large-scale synthesis, whereas the tert-butyl derivative is niche and higher-priced.

Biological Activity

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate is a compound with notable biological activities, particularly in the context of its potential applications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 866913-09-9
  • Molecular Formula: C24H24N2O3
  • Molecular Weight: 388.46 g/mol

The compound acts primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and diseases, including cancer. NNMT catalyzes the methylation of nicotinamide to produce N-methylnicotinamide, and its overexpression is associated with several malignancies.

Inhibition Studies

Recent studies have demonstrated that modifications to the structure of NNMT inhibitors can significantly enhance their activity. For instance, a bisubstrate analogue derived from this compound exhibited an IC50 value of 1.41 μM, indicating potent inhibition of NNMT activity .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In particular, the compound has shown promising results against human oral cancer cell lines such as HSC-2. The treatment with this compound led to a significant reduction in cell proliferation rates. For example, at a concentration of 100 μM, a reduction in cell proliferation by approximately 27% was observed after 48 hours .

Table: Summary of Biological Activity

Compound IC50 (μM) Cell Line Effect
This compound1.41HSC-2 (oral cancer)Significant inhibition
Reference Compound 114.9HSC-2Moderate inhibition
Reference Compound 219.8HSC-2Low inhibition

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : In a study examining several NNMT inhibitors, this compound was part of a library that showed enhanced cytotoxic effects compared to earlier compounds. The study highlighted that structural modifications could yield compounds with significantly improved potency against cancer cell lines .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound not only inhibits NNMT but also alters downstream metabolic pathways that could lead to reduced tumor growth and proliferation in treated cells .
  • Potential Therapeutic Applications : Given its ability to inhibit NNMT effectively, this compound is being explored as a potential therapeutic agent for metabolic disorders and cancers where NNMT plays a crucial role .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate, and how can yield and purity be maximized?

  • The synthesis typically involves multi-step protocols, including amino group protection with trityl chloride, esterification, and ketone formation. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield. For example, trifluoromethyl-containing analogs require precise control of anhydrous conditions to avoid side reactions . Purification via column chromatography or recrystallization is recommended, with purity validated by HPLC (≥95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT) is essential for verifying the trityl group’s aromatic protons and the stereochemistry at the 2-amino position. IR spectroscopy confirms carbonyl (C=O) and amine (N-H) functional groups. Chiral HPLC or polarimetry can resolve the (S)-configuration, with comparisons to known standards .

Q. What are the common impurities in synthetic batches, and how are they identified?

  • Common impurities include deprotected amines (due to trityl group instability under acidic conditions) and ester hydrolysis byproducts. LC-MS or GC-MS coupled with reference standards (e.g., N-acetylated analogs) are used for identification . Impurity thresholds should align with ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Q. How should researchers ensure compound stability during storage?

  • Store under inert atmosphere (argon) at −20°C, shielded from light and moisture. Stability studies using accelerated degradation conditions (40°C/75% RH) over 4 weeks can predict shelf-life. Monitor via HPLC for decomposition products like free amines or oxidized intermediates .

Advanced Research Questions

Q. How does the trityl protecting group influence reactivity compared to Boc or Fmoc groups in peptide synthesis?

  • The trityl group offers steric bulk, reducing nucleophilic attack on the amine but requiring harsh acidic conditions (e.g., TFA) for deprotection. Kinetic studies show slower acylation rates compared to Boc-protected analogs, impacting coupling efficiency in solid-phase synthesis .

Q. What computational methods predict the compound’s interaction with biological targets, and how do they align with experimental data?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like proteases or kinases. For example, the compound’s oxo group may form hydrogen bonds with catalytic residues. Validate predictions via SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive) be resolved?

  • Conduct meta-analyses of experimental conditions: differences in cell lines (e.g., RAW 264.7 vs. THP-1), assay protocols (IC50 vs. EC50), or impurity profiles may explain discrepancies. Reproduce studies under standardized OECD guidelines, including positive controls (e.g., dexamethasone) .

Q. What environmental impact assessments are relevant for this compound during disposal?

  • Follow OECD 301/302 biodegradability tests and QSAR models to predict ecotoxicity (e.g., LC50 for Daphnia magna). Hydrolysis under alkaline conditions degrades the ester group, but the trityl moiety may persist; advanced oxidation processes (AOPs) like UV/H2O2 are recommended for lab waste treatment .

Methodological Notes

  • Stereochemical Analysis : Use chiral derivatizing agents (e.g., Marfey’s reagent) with LC-MS to confirm enantiomeric excess (≥99% for (S)-configuration) .
  • Reaction Optimization : DoE (Design of Experiments) approaches, such as Box-Behnken design, can optimize solvent ratios (e.g., DCM:MeOH) and catalyst loadings .
  • Biological Assays : Include cytotoxicity controls (MTT assay) to distinguish specific activity from nonspecific effects .

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